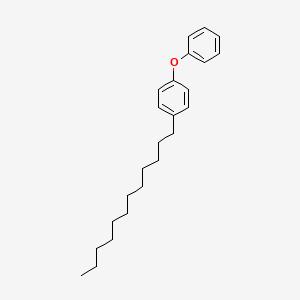

1-Dodecyl-4-phenoxybenzene

Description

Contextualization within Diarylether Chemistry

1-Dodecyl-4-phenoxybenzene belongs to the class of diaryl ethers. wikipedia.org Diaryl ethers are characterized by an oxygen atom connected to two aryl groups. wikipedia.org The synthesis of diaryl ethers is a significant area of research in organic chemistry. jsynthchem.com

The structure of this compound consists of two aromatic rings linked by an ether group, with a long dodecyl chain attached to one of the rings. evitachem.comsolubilityofthings.com This long hydrophobic dodecyl chain is a key feature of the molecule. evitachem.com The synthesis of such compounds often involves coupling reactions, such as the Ullmann condensation, which joins an aryl halide with a metal phenolate (B1203915) in the presence of a copper catalyst. google.com Modern methods may utilize palladium-catalyzed cross-coupling reactions to form the C-O bond under milder conditions. jsynthchem.com

Significance in Functional Molecule Research

The unique structure of this compound, with its combination of a rigid aromatic core and a flexible lipophilic tail, makes it a molecule of interest in the development of functional materials. The diaryl ether framework is a component of more complex structures, including those with potential applications in medicinal chemistry, such as antimalarial agents. nih.gov

The long alkyl chain in this compound can influence the molecule's physical properties, such as its solubility and potential to form organized molecular assemblies. This is a common strategy in the design of surfactants and liquid crystals. While direct research on this compound's surfactant properties is not extensively documented in the provided results, the presence of a hydrophilic head (the phenoxybenzene group) and a long hydrophobic tail (the dodecyl group) is characteristic of amphiphilic molecules. jsynthchem.com

Scope of Academic Investigation

Academic research on diaryl ethers is extensive, covering their synthesis, reactivity, and application. jsynthchem.com For instance, studies have explored the use of copper iodide catalysts with sodium dodecyl sulfate (B86663) in the synthesis of diaryl ethers, highlighting the ongoing efforts to optimize these chemical transformations. jsynthchem.com The synthesis of substituted diaryl ethers is also a key step in the creation of more complex molecules with specific biological activities, such as 4(1H)-quinolone-3-diarylethers investigated for their antimalarial properties. nih.gov

While this compound itself is a specific and somewhat niche compound, its structural motifs are relevant to broader areas of chemical research. For example, derivatives of phenoxybenzene are used in the synthesis of polymers like poly ether ether ketone (PEEK), a high-performance thermoplastic. google.com The study of related nitroaromatic diaryl ethers has also been undertaken to investigate their potential as anticancer agents. researchgate.net

Structure

3D Structure

Properties

CAS No. |

55191-60-1 |

|---|---|

Molecular Formula |

C24H34O |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

1-dodecyl-4-phenoxybenzene |

InChI |

InChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25-23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3 |

InChI Key |

XSAHYEQPUFJGKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Strategies for Carbon-Oxygen Bond Formation

The construction of the diaryl ether linkage in 1-dodecyl-4-phenoxybenzene can be accomplished through several methods, with etherification and cross-coupling reactions being the most significant.

Etherification Reactions

Traditional etherification methods, such as the Williamson ether synthesis, are generally not suitable for the synthesis of diaryl ethers due to the low reactivity of aryl halides and the harsh conditions required. A more relevant approach for diaryl ether synthesis is the Ullmann condensation, which involves the copper-promoted reaction of a phenol (B47542) with an aryl halide. In the context of this compound, this would involve the reaction of 4-dodecylphenol (B94205) with a phenyl halide.

Phenol-Aryl Halide Cross-Coupling Approaches

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds. Both copper and palladium-based catalytic systems have been extensively studied and are highly effective for the synthesis of diaryl ethers.

The copper-catalyzed coupling of phenols and aryl halides, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical and widely used method for the synthesis of diaryl ethers. nih.govwikipedia.org The reaction typically involves heating a phenol with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve the coupling of 4-dodecylphenol with a phenyl halide, such as iodobenzene, bromobenzene, or chlorobenzene.

The general reaction is as follows:

4-Dodecylphenol + Phenyl-X → this compound (where X = I, Br, Cl)

The reactivity of the aryl halide is generally in the order of I > Br > Cl.

A plausible mechanism for the copper-catalyzed C-O coupling involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds. These reactions offer an alternative to the copper-catalyzed methods and can often be performed under milder conditions. The catalytic cycle for palladium-catalyzed C-O coupling is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide, and subsequent reductive elimination to afford the diaryl ether and regenerate the Pd(0) catalyst. libretexts.org

While less common than copper-catalyzed methods for diaryl ether synthesis, palladium catalysis provides a powerful tool, especially when dealing with complex substrates or when seeking to avoid the use of copper.

The efficiency and scope of both copper and palladium-catalyzed C-O coupling reactions are significantly influenced by the choice of the catalytic system, particularly the ligands coordinated to the metal center.

In copper-catalyzed reactions , a variety of ligands have been shown to improve the reaction efficiency, allowing for lower reaction temperatures and broader substrate scope. These include N,N- and N,O-bidentate ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids. acs.org The ligand can stabilize the copper catalyst, prevent its agglomeration, and facilitate the key steps of the catalytic cycle.

The following table illustrates the effect of different ligands on a representative copper-catalyzed diaryl ether synthesis:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | None | K₃PO₄ | Dioxane | 110 | 45 |

| CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110 | 85 |

| CuI | DMEDA | K₃PO₄ | Dioxane | 110 | 92 |

| CuI | L-Proline | K₃PO₄ | Dioxane | 110 | 78 |

Note: Data is representative and based on analogous reactions in the literature.

For palladium-catalyzed reactions , bulky electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are crucial for achieving high catalytic activity. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Bases play a critical role in C-O coupling reactions by deprotonating the phenol to form the more nucleophilic phenoxide. acs.org The choice of base can significantly impact the reaction rate and yield. Common bases used in these reactions include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), as well as organic bases. acs.org The strength and solubility of the base are important factors to consider.

Additives can also influence the outcome of the reaction. For instance, in some Ullmann-type reactions, the use of surfactants like sodium dodecyl sulfate (B86663) (SDS) has been explored, although its application in diaryl ether synthesis is not extensively documented. In theory, a surfactant could facilitate the reaction by creating micelles that bring the reactants into close proximity, especially in aqueous or biphasic reaction media. This could be particularly relevant for coupling a lipophilic substrate like 4-dodecylphenol.

The table below shows the effect of different bases on a typical copper-catalyzed C-O coupling reaction:

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI/DMEDA | K₂CO₃ | Toluene | 110 | 65 |

| CuI/DMEDA | Cs₂CO₃ | Toluene | 110 | 88 |

| CuI/DMEDA | K₃PO₄ | Toluene | 110 | 95 |

| CuI/DMEDA | NaOt-Bu | Toluene | 110 | 72 |

Note: Data is representative and based on analogous reactions in the literature.

Alkylation and Dodecyl Chain Introduction

The introduction of the twelve-carbon dodecyl chain onto the phenoxybenzene core is a critical step in the synthesis of this compound. This transformation can be achieved through various synthetic strategies, including classical carbon-carbon bond-forming reactions.

Carbon-Carbon Coupling Methods (e.g., Grignard Reagents)

The formation of a carbon-carbon bond between the dodecyl group and the phenoxybenzene moiety can be accomplished using organometallic reagents, such as Grignard reagents. This approach involves the reaction of a dodecyl Grignard reagent (dodecylmagnesium halide) with a suitably functionalized phenoxybenzene derivative.

The general scheme for this reaction involves the preparation of dodecylmagnesium bromide by reacting 1-bromododecane (B92323) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This Grignard reagent then acts as a nucleophile, attacking an electrophilic phenoxybenzene species. For instance, a cross-coupling reaction with 4-phenoxybromobenzene, catalyzed by a suitable transition metal catalyst (e.g., nickel or palladium complexes), could yield this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in such cross-coupling reactions.

While specific literature on the direct synthesis of this compound via this Grignard coupling is not extensively detailed, the principles of Kumada coupling provide a foundational framework for this transformation.

Strategic Incorporation of the Dodecyl Moiety

A more common and industrially relevant method for introducing the dodecyl group is through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the reaction of phenoxybenzene with a dodecylating agent in the presence of a Lewis acid or solid acid catalyst.

Common dodecylating agents include 1-dodecene (B91753) or 1-chlorododecane. The reaction with 1-dodecene is typically catalyzed by solid acids such as zeolites or sulfated zirconia, which offer advantages in terms of catalyst recovery and reduced environmental impact compared to traditional Lewis acids like aluminum chloride (AlCl₃).

The reaction mechanism involves the generation of a dodecyl carbocation or a polarized complex, which then attacks the electron-rich phenoxybenzene ring. The phenoxy group is an activating, ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to the ether linkage. Due to steric hindrance from the phenoxy group, the major product of this reaction is typically the para-substituted isomer, this compound. The dodecyl group itself is a weakly activating, ortho-, para-director.

| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for 4-dodecyl isomer (%) |

| AlCl₃ | 1-Dodecene | 80-120 | 2-6 | High | Moderate to High |

| Zeolite H-BEA | 1-Dodecene | 150-200 | 4-8 | Good | High |

| Sulfated Zirconia | 1-Dodecene | 120-180 | 3-7 | Good | High |

Derivatization and Functionalization Pathways

The aromatic rings of this compound are amenable to further functionalization through various chemical transformations, allowing for the synthesis of a range of derivatives with tailored properties.

Electrophilic Aromatic Substitution Reactions on the Phenoxybenzene Core

The electron-rich nature of the phenoxybenzene moiety in this compound makes it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the dodecyl group and the phenoxy group—play a crucial role in determining the regioselectivity of these reactions.

The phenoxy group (-OPh) is a moderately activating and ortho-, para-directing group due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect. The dodecyl group (-C₁₂H₂₅) is a weakly activating and ortho-, para-directing group due to hyperconjugation and inductive effects.

In this compound, the two benzene (B151609) rings offer multiple sites for substitution. The ring bearing the dodecyl group is activated by both the dodecyl and the phenoxy groups. The unsubstituted ring is activated by the ether oxygen. The interplay of these directing effects will govern the position of incoming electrophiles.

The introduction of a hydroxyl group onto the aromatic core of this compound can be achieved through electrophilic hydroxylation. This reaction typically employs oxidizing agents in the presence of a catalyst. Common hydroxylating systems include hydrogen peroxide with a strong acid or a transition metal catalyst.

The regioselectivity of hydroxylation will be dictated by the directing effects of the existing substituents. The powerful ortho-, para-directing influence of the phenoxy group is expected to be dominant. Therefore, hydroxylation is most likely to occur at the positions ortho to the phenoxy group on the dodecyl-substituted ring. Steric hindrance from the bulky dodecyl group might favor substitution at the position further away from it.

| Hydroxylating Agent | Catalyst | Solvent | Temperature (°C) | Major Products (Predicted) |

| H₂O₂ | H₂SO₄ | Acetic Acid | 25-50 | 2-Hydroxy-4-dodecyl-1-phenoxybenzene |

| H₂O₂ | Fe(II) salts (Fenton's reagent) | Water/Acetonitrile | 20-40 | Mixture of hydroxylated isomers |

| Peroxy acids (e.g., m-CPBA) | - | Dichloromethane | 0-25 | Mixture of hydroxylated isomers |

Nitration of this compound involves the introduction of a nitro group (-NO₂) onto one of the aromatic rings. This is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Similar to hydroxylation, the regiochemical outcome of the nitration is controlled by the directing effects of the dodecyl and phenoxy groups. Both are ortho-, para-directors. The strong activating and directing effect of the phenoxy group will likely direct the incoming nitro group to the positions ortho to the ether linkage on the dodecyl-substituted ring. The formation of dinitro derivatives is possible under more forcing reaction conditions.

| Nitrating Agent | Acid Catalyst | Temperature (°C) | Major Products (Predicted) |

| HNO₃ | H₂SO₄ | 0-10 | 2-Nitro-4-dodecyl-1-phenoxybenzene |

| HNO₃ | Acetic Anhydride (B1165640) | 0-25 | Mixture of mono-nitro isomers |

Halogenation

The introduction of halogen atoms onto the aromatic rings of this compound is a key functionalization reaction. This electrophilic aromatic substitution typically proceeds with the use of elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum chloride (AlCl₃). The dodecyl and phenoxy groups are ortho, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

Due to steric hindrance from the bulky dodecyl and phenoxy groups, substitution is expected to occur preferentially at the less hindered para position of the unsubstituted phenyl ring and the ortho positions of the dodecyl-substituted ring. The precise regioselectivity and reaction kinetics are influenced by the choice of halogen, catalyst, solvent, and reaction temperature.

Table 1: Halogenation of this compound: Expected Products

| Reactant | Catalyst | Major Product(s) |

|---|---|---|

| Bromine (Br₂) | FeBr₃ | Brominated derivatives at ortho and para positions |

Sulfonation (e.g., Sodium Dodecyl Diphenyl Ether Disulfonate Precursors)

The sulfonation of the this compound structure is a critical step in the synthesis of anionic surfactants, such as sodium dodecyl diphenyl ether disulfonate. This process typically involves a two-step synthesis: alkylation followed by sulfonation. evitachem.com

First, diphenyl ether is alkylated with a dodecyl group, often using dodecyl bromide or a similar alkylating agent in the presence of a catalyst like aluminum trichloride (B1173362) (AlCl₃). google.com This yields the this compound precursor.

The subsequent sulfonation is carried out using a strong sulfonating agent, such as fuming sulfuric acid or sulfur trioxide. evitachem.com This electrophilic aromatic substitution introduces sulfonate (-SO₃H) groups onto the aromatic rings. The reaction is often performed in a continuous reactor, like a falling film reactor, to improve efficiency. evitachem.com The position of sulfonation is directed by the existing substituents. The final step involves neutralization with a base, such as sodium hydroxide (B78521) or sodium carbonate, to form the sodium salt. google.com

Table 2: Typical Conditions for the Synthesis of Sodium Dodecyl Diphenyl Ether Disulfonate

| Step | Reagents | Catalyst | Temperature |

|---|---|---|---|

| Alkylation | Diphenyl ether, Dodecyl bromide | AlCl₃ | 75°C |

| Sulfonation | Dodecyl diphenyl ether, Fuming sulfuric acid/Sulfur trioxide | - | 80-100°C evitachem.comgoogle.com |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups onto the aromatic rings of phenoxybenzene derivatives. wisc.edu

Friedel-Crafts Alkylation involves the reaction of an alkyl halide with the aromatic compound in the presence of a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃. mt.com This reaction introduces an additional alkyl chain onto the benzene rings. However, this reaction is prone to issues such as polyalkylation, where multiple alkyl groups are added, and carbocation rearrangements, which can lead to a mixture of products. lumenlearning.comyoutube.com

Friedel-Crafts Acylation , on the other hand, involves the reaction of an acyl chloride or acid anhydride with the aromatic ring, also catalyzed by a Lewis acid. libretexts.org This reaction introduces a ketone functional group. chemguide.co.uk A key advantage of acylation is that the acyl group is deactivating, which prevents further substitution on the same ring. chemguide.co.uk The resulting ketone can then be reduced to an alkyl group if desired, providing a more controlled route to specific alkylated products. chemguide.co.uk The phenoxy and dodecyl groups will direct the incoming acyl group to the ortho and para positions.

Table 3: Comparison of Friedel-Crafts Alkylation and Acylation

| Reaction | Electrophile | Catalyst | Key Features |

|---|---|---|---|

| Alkylation | Carbocation (from alkyl halide) | Lewis Acid (e.g., AlCl₃) | Prone to polyalkylation and rearrangements. lumenlearning.comyoutube.com |

Reactions Involving Side Chains (e.g., Chloromethylation of Related Compounds)

The introduction of functional groups onto the side chains of phenoxybenzene derivatives can be achieved through reactions like chloromethylation. The Blanc chloromethylation is a versatile method for introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring. google.com This reaction typically uses paraformaldehyde and hydrogen chloride with a Lewis acid catalyst. google.com The resulting chloromethyl group is highly versatile and can be converted into a wide range of other functional groups, such as alcohols, ethers, esters, nitriles, and amines. google.com

Polymerization of Ethynyl-Phenoxybenzene Derivatives

Ethynyl-substituted phenoxybenzene derivatives can undergo polymerization to form polyacetylene-type structures with phenoxyphenyl substituents. These polymers are of interest due to their potential electronic and optical properties. mdpi.com

Transition Metal Catalyzed Polymerization (e.g., Rh(I), W, Mo)

The polymerization of substituted acetylenes is often catalyzed by transition metal complexes. mdpi.com Rhodium(I)-based catalysts are particularly effective for the polymerization of monosubstituted acetylenes, including those with phenoxy groups. acs.orgnih.gov These catalysts can produce stereoregular polymers, often with a cis-transoid configuration and a helical main chain. nih.gov Other transition metals, such as tungsten (W) and molybdenum (Mo), are also used in metathesis-based polymerization processes for creating substituted polyacetylenes. mdpi.comnih.gov

Polyacetylene Derivative Synthesis with Phenoxyphenyl Substituents

The synthesis of polyacetylenes with phenoxyphenyl substituents involves the polymerization of monomers like 1-ethynyl-4-phenoxybenzene. The resulting polymers have a conjugated polyene backbone decorated with phenoxybenzene side groups. acs.org These substituents can improve the processability and solubility of the otherwise intractable polyacetylene backbone. mdpi.com The electronic properties of the polymer can be tuned by the nature and position of substituents on the phenoxybenzene rings.

Table 4: Catalysts for Polymerization of Substituted Acetylenes

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Rhodium(I) complexes | [Rh(nbd)Cl]₂ | Effective for monosubstituted acetylenes, can yield stereoregular polymers. nih.gov |

| Tungsten-based catalysts | WCl₆ | Used in metathesis polymerization. mdpi.com |

Mechanistic Insights into Reaction Pathways

Elucidation of Reaction Mechanisms in C-O and C-C Coupling

A comprehensive search of scientific databases and chemical literature did not yield any studies specifically detailing the mechanistic pathways for the synthesis of this compound. Such an investigation would typically involve a combination of experimental techniques, including kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates, alongside computational modeling. This type of research is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. Without dedicated studies on this particular molecule, any description of its formation mechanism would be speculative and based on analogies to similar, but not identical, chemical systems.

Understanding Catalytic Cycles and Intermediates

Similarly, there is a lack of specific information regarding the catalytic cycles and intermediates involved in the synthesis of this compound. For palladium-catalyzed cross-coupling reactions, the generally accepted catalytic cycle involves oxidative addition, transmetalation (for C-C coupling) or coordination/deprotonation (for C-O coupling), and reductive elimination. However, the specific nature of the palladium complexes, the role of ligands in stabilizing intermediates, and the potential for competing side reactions are all factors that would need to be experimentally determined for the synthesis of this compound. Likewise, for copper-catalyzed reactions like the Ullmann condensation, the exact nature of the active copper species and the mechanism of ether formation are often subjects of ongoing research and can be highly substrate-dependent.

In the absence of direct research, the scientific community cannot definitively outline the precise mechanistic details for the synthesis of this specific compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 1-Dodecyl-4-phenoxybenzene is anticipated to exhibit distinct signals corresponding to the protons of the dodecyl chain and the aromatic rings. The aromatic protons are expected to appear in the downfield region of the spectrum, typically between 6.8 and 7.4 ppm, due to the deshielding effect of the benzene (B151609) rings. The protons on the phenoxy group and the dodecyl-substituted benzene ring will likely show complex splitting patterns (doublets and triplets) due to coupling with neighboring protons.

The protons of the long dodecyl chain will be observed in the upfield region of the spectrum. The methylene group attached directly to the benzene ring (benzylic protons) is expected to resonate at approximately 2.6 ppm as a triplet. The numerous methylene groups within the core of the alkyl chain would overlap to form a broad multiplet around 1.2-1.6 ppm. The terminal methyl group of the dodecyl chain is predicted to appear as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.4 | m |

| Benzylic (-CH₂-) | ~2.6 | t |

| Alkyl Chain (-CH₂-)n | 1.2 - 1.6 | m |

| Terminal Methyl (-CH₃) | ~0.9 | t |

m = multiplet, t = triplet

The ¹³C NMR spectrum of this compound would provide complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. The aromatic carbons are expected to resonate in the downfield region, between approximately 115 and 160 ppm. The carbon atoms directly bonded to the oxygen of the ether linkage will appear at the lower end of this range.

The aliphatic carbons of the dodecyl chain will be found in the upfield region of the spectrum. The benzylic carbon is predicted to be around 35 ppm, while the other methylene carbons of the chain would appear in the range of 22-32 ppm. The terminal methyl carbon is expected at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 155 - 160 |

| Aromatic C-C | 115 - 145 |

| Benzylic (-CH₂-) | ~35 |

| Alkyl Chain (-CH₂-)n | 22 - 32 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound, as sourced from the NIST WebBook, displays several characteristic absorption bands that correspond to the different functional groups within the molecule nist.gov. The spectrum is dominated by strong absorptions in the C-H stretching region and the aromatic region.

Key absorption bands include:

Aromatic C-H stretching: Sharp peaks observed just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.

Aliphatic C-H stretching: Strong, sharp peaks just below 3000 cm⁻¹, in the region of 2850-2960 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the methylene and methyl groups of the dodecyl chain.

Aromatic C=C stretching: Several medium to sharp bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene rings.

C-O-C (ether) stretching: A strong, characteristic absorption band is expected in the region of 1240-1250 cm⁻¹ due to the asymmetric stretching of the aryl ether linkage. A symmetric stretching band may also be observed around 1020-1040 cm⁻¹.

Alkyl C-H bending: Vibrations for the methylene and methyl groups are expected in the 1375-1465 cm⁻¹ region.

Out-of-plane C-H bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Prominent IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3030 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| 1450 - 1600 | Aromatic C=C Stretch |

| ~1245 | Asymmetric C-O-C Ether Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the π → π* electronic transitions within the aromatic rings of the phenoxybenzene chromophore. Aromatic compounds typically exhibit two main absorption bands in the ultraviolet region.

For this compound, a strong absorption band (the E-band) is anticipated around 200-220 nm, and a weaker absorption band (the B-band) with fine structure is expected in the region of 250-280 nm. The presence of the ether oxygen and the alkyl chain as substituents on the benzene rings may cause a slight bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The exact position of the absorption maxima can be influenced by the solvent used for the analysis.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Band | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| E-band | ~200 - 220 | π → π* |

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of 338.53 g/mol , would show a molecular ion peak (M⁺) at m/z 338 under electron ionization (EI). The fragmentation pattern would be dictated by the presence of the ether linkage and the long alkyl chain.

Key fragmentation pathways are expected to include:

Cleavage of the ether bond: This can occur on either side of the oxygen atom. Cleavage of the dodecyl-phenyl bond would result in a fragment ion corresponding to the phenoxy radical or cation. More likely is the cleavage of the C-O bond to give a dodecylphenyl cation.

Fragmentation of the dodecyl chain: The long alkyl chain is susceptible to fragmentation, leading to a series of characteristic peaks separated by 14 mass units (corresponding to CH₂ groups). This will produce a prominent cluster of peaks in the lower mass region of the spectrum.

Benzylic cleavage: Cleavage at the bond beta to the dodecyl-substituted aromatic ring is a favorable process, which would lead to a stable benzylic-type cation.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 338 | [M]⁺ (Molecular Ion) |

| 169 | [C₁₂H₂₅-C₆H₄]⁺ |

| 93 | [C₆H₅O]⁺ |

| 91 | Tropylium ion from rearrangement |

X-ray Diffraction and Crystallographic Analysis

As of the current literature survey, there is no publicly available X-ray diffraction data for this compound. Therefore, detailed information regarding its crystal structure, including unit cell dimensions, space group, and atomic coordinates, is not available. The determination of the crystal structure through X-ray crystallography would be necessary to provide definitive insights into the solid-state packing and intermolecular interactions of this molecule.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise atomic coordinates of a crystalline solid. While specific crystallographic data for this compound is unavailable, a hypothetical analysis can be constructed based on studies of similar long-chain organic molecules.

The process would involve growing a suitable single crystal of this compound, which can be challenging for molecules with long, flexible alkyl chains due to potential conformational disorder. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then used to solve the crystal structure.

The expected crystallographic data for this compound would be presented in a table similar to the one below, which is a template for typical crystallographic parameters.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₄H₃₄O |

| Formula Weight | 338.52 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 2 or 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Temperature (K) | 100 or 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | Value |

| Independent Reflections | Value |

| R_int | Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For a molecule like 1-dodecyl-4-phenoxybenzene, with its combination of a flexible alkyl chain and a rigid aromatic core, these methods can predict a range of fundamental characteristics.

Key parameters that would be investigated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify regions that are rich or poor in electrons, providing insights into potential sites for electrophilic and nucleophilic attack.

Hypothetical DFT Data for this compound

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (likely on the phenoxy group) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (likely on the benzene (B151609) rings) |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity |

| Dipole Moment | 1.8 D | Suggests a moderate polarity of the molecule |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could be employed to obtain highly accurate geometries and electronic properties. These methods would be particularly useful for benchmarking the results from less computationally expensive methods like DFT.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior, which is essential for understanding the physical properties and interactions of this compound in various environments.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to investigate its conformational flexibility, aggregation behavior, and interactions with other molecules or surfaces.

In a typical MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion. This allows for the study of dynamic processes such as:

Conformational Analysis: The long dodecyl chain can adopt numerous conformations. MD simulations can explore the conformational landscape and identify the most probable shapes of the molecule.

Solvation Effects: The behavior of this compound in different solvents can be simulated to understand its solubility and the structure of the solvation shell.

Interfacial Behavior: As an amphiphilic molecule, it is expected to exhibit interesting behavior at interfaces, such as water-air or water-oil. MD simulations of similar long-chain alkylbenzene derivatives have been used to study their orientation and packing at such interfaces.

Hypothetical MD Simulation Parameters and Findings for this compound

| Simulation Parameter | Value/Condition | Observed Behavior |

|---|---|---|

| System | This compound in water | Aggregation into micelle-like structures |

| Temperature | 300 K | Dodecyl chains exhibit significant flexibility |

| Simulation Time | 100 ns | Stable aggregate formation observed after 20 ns |

| Force Field | CHARMM or AMBER | Provides a realistic representation of intermolecular forces |

Monte Carlo (MC) simulations are another computational method used to study molecular systems. Instead of solving equations of motion, MC methods use random sampling to explore the phase space of a system. For this compound, MC simulations could be particularly useful for:

Thermodynamic Properties: Calculating properties like the free energy of solvation or the partition coefficient between different phases.

Conformational Sampling: Efficiently exploring the vast conformational space of the flexible dodecyl chain.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery to predict the binding of a ligand to a protein receptor, the principles can be applied more broadly.

For this compound, docking studies could be employed to understand its interactions with various host molecules or materials. For instance, its potential to bind to cyclodextrins or to intercalate into layered materials could be investigated. The results of such studies would be a binding affinity score and a predicted binding pose, which can provide valuable insights into the nature of the intermolecular interactions. General docking studies on aromatic compounds have shown that interactions such as π-π stacking and hydrophobic interactions play a crucial role in their binding selectivity. nih.govresearchgate.net

Structure-Reactivity/Property Relationships (Non-Biological Focus)

The exploration of quantitative structure-reactivity relationships (QSRR) and quantitative structure-property relationships (QSPR) provides a theoretical framework for understanding how the molecular structure of a compound like this compound influences its chemical reactivity and physical properties. These computational models are essential in materials science and chemical engineering for designing molecules with specific characteristics. For non-biological applications, the focus is often on properties such as thermal stability, viscosity, and solubility, which are critical for its use as a lubricant base oil or in other industrial applications.

The fundamental principle of QSRR/QSPR is that the chemical and physical properties of a molecule are determined by its structural and electronic features. For this compound, these features are primarily the long dodecyl chain, the flexible ether linkage, and the two aromatic rings. Computational chemistry allows for the calculation of a wide range of molecular descriptors that quantify these features. These descriptors can then be correlated with experimentally determined or computationally predicted properties using statistical methods like multiple linear regression.

A variety of molecular descriptors can be employed to construct QSRR/QSPR models for this compound and related alkylated phenoxybenzenes. These descriptors fall into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.

Quantum chemical descriptors: These are obtained from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide information about the electronic properties of the molecule, including dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For instance, in studies of related compounds like polychlorinated and polybrominated diphenyl ethers, descriptors derived from the electrostatic potential have been shown to be effective in predicting properties such as gas-chromatographic relative retention time and n-octanol/water partition coefficients. researchgate.netrsc.org These descriptors quantify the distribution of charge within the molecule and are crucial for understanding intermolecular interactions.

While specific QSRR/QSPR models for this compound are not extensively reported in the public domain, its properties can be estimated using computational methods. The table below presents a set of calculated physicochemical properties for this compound, which would form the basis for developing such models.

| Property | Calculated Value | Unit | Calculation Method |

|---|---|---|---|

| Standard Gibbs free energy of formation | 261.39 | kJ/mol | Joback |

| Enthalpy of formation at standard conditions (gas) | -209.32 | kJ/mol | Joback |

| Enthalpy of fusion at standard conditions | 46.80 | kJ/mol | Joback |

| Enthalpy of vaporization at standard conditions | 76.64 | kJ/mol | Joback |

| Log10 of Water solubility | -8.09 | mol/l | Crippen |

| Octanol/Water partition coefficient (logPoct/wat) | 7.942 | Crippen | |

| McGowan's characteristic volume | 307.370 | ml/mol | McGowan |

| Critical Pressure | 1195.65 | kPa | Joback |

| Normal Boiling Point Temperature | 829.28 | K | Joback |

Reaction Pathway Prediction and Optimization

Computational chemistry offers powerful tools for predicting and optimizing the reaction pathways for the synthesis of this compound. The two most probable synthetic routes are the Williamson ether synthesis and the Friedel-Crafts alkylation. Theoretical studies can elucidate the mechanisms of these reactions, identify potential intermediates and transition states, and predict reaction kinetics and thermodynamics, thereby guiding the selection of optimal reaction conditions.

The Williamson ether synthesis would involve the reaction of a phenoxide with a dodecyl halide. While this is a classic method for ether synthesis, its application to the synthesis of diphenyl ethers can be challenging. study.com Computational studies, often employing quantum mechanical methods like DFT, can provide detailed insights into the reaction mechanism. researchgate.netrsc.org For instance, these calculations can determine the energy barriers for the desired S\textsubscript{N}2 reaction versus competing side reactions like elimination. The choice of solvent can significantly impact the reaction's regioselectivity, and computational models can help in understanding and predicting these solvent effects by calculating the stabilization or destabilization of transition states. researchgate.netrsc.org

The Friedel-Crafts alkylation of phenoxybenzene with a dodecylating agent (e.g., 1-dodecene (B91753) or 1-dodecyl chloride) is another viable synthetic route. Computational modeling of this reaction can help in predicting the regioselectivity (i.e., whether the alkyl group attaches to the ortho, meta, or para position of the phenoxy- or benzene ring). By calculating the energies of the possible carbocation intermediates and the corresponding transition states, the most favorable reaction pathway can be identified. These calculations can also guide the choice of catalyst by modeling the interaction of different Lewis acids with the reactants.

For both synthetic routes, computational studies can be used to optimize reaction conditions such as temperature, pressure, and catalyst choice. By constructing a potential energy surface for the reaction, chemists can identify the lowest energy pathway and the conditions that favor the formation of the desired product while minimizing the formation of byproducts. This theoretical approach to reaction optimization can significantly reduce the amount of experimental work required to develop an efficient synthesis.

Application of Machine Learning in Reaction Analysis and Material Exploration

Machine learning (ML) is increasingly being applied in chemistry to accelerate the discovery and optimization of new molecules and reactions. For a compound like this compound, ML models can be employed in several ways, from predicting its properties to optimizing its synthesis and exploring new materials based on its structure.

In the context of reaction analysis , ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and the major products. For the synthesis of this compound, an ML model could be used to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for either the Williamson ether synthesis or the Friedel-Crafts alkylation route. beilstein-journals.orgnih.gov These models can learn complex relationships between the reactants, reagents, and reaction conditions that are not immediately obvious from first principles. By integrating ML with high-throughput experimentation, the process of reaction optimization can be significantly accelerated. beilstein-journals.org

For material exploration , ML can be used to predict the properties of novel compounds that are structurally related to this compound. By training a model on a dataset of molecules with known properties, it is possible to predict the properties of new, untested molecules. This "in silico" screening can be used to identify promising candidates for new lubricant base oils or other materials with desired characteristics. For example, an ML model could be trained to predict the viscosity index or thermal stability of long-chain alkylated phenoxybenzenes, allowing for the rapid exploration of a large chemical space without the need to synthesize and test each compound individually.

The development of these ML models relies on the availability of large and high-quality datasets. The data can come from experimental measurements, computational chemistry calculations, or a combination of both. The choice of molecular representation (e.g., molecular fingerprints, graph-based representations) is also a critical factor in the performance of the ML model. As more data becomes available and ML algorithms become more sophisticated, the role of machine learning in the design and discovery of new materials based on the this compound scaffold is expected to grow.

Supramolecular Chemistry and Non Covalent Interactions

Molecular Recognition Phenomena

Molecular recognition relies on the specific binding between a host and a guest molecule. The phenoxybenzene moiety of 1-Dodecyl-4-phenoxybenzene, with its electron-rich phenyl rings, could theoretically interact with electron-deficient guest molecules through π-π stacking. The dodecyl chain could engage in van der Waals interactions within hydrophobic pockets of larger host molecules. However, no studies have been published that demonstrate or quantify these potential recognition events.

Design of Supramolecular Assemblies

The amphiphilic nature of this compound makes it a candidate for forming self-assembled structures such as micelles or layers in appropriate solvents. The hydrophobic dodecyl chains would likely segregate from a polar solvent, while the phenoxybenzene groups could form an interface or an ordered layer. The design and synthesis of specific, functional supramolecular assemblies based on this molecule as a building block have not been reported.

Role of Non-Covalent Interactions

Several types of non-covalent interactions could theoretically be at play in systems involving this compound.

| Non-Covalent Interaction | Potential Role for this compound |

| π-π Stacking | The aromatic rings of the phenoxybenzene group could stack with other aromatic systems. |

| Van der Waals Forces | The long dodecyl chain would primarily interact through these forces, particularly in nonpolar environments. |

| Hydrophobic Interactions | In aqueous media, the dodecyl chain would drive aggregation to minimize contact with water. |

| C-H···π Interactions | Hydrogen atoms on the dodecyl chain or other molecules could interact with the π-systems of the phenoxybenzene group. |

While these interactions are fundamental to supramolecular chemistry, their specific strengths, geometries, and consequences for the self-assembly of this compound have not been experimentally determined or computationally modeled in published studies.

Host-Guest Chemistry and Molecular Encapsulation

As a potential guest, the linear dodecyl chain of this compound could be encapsulated within the hydrophobic cavity of macrocyclic hosts like cyclodextrins or calixarenes. Conversely, aggregates of this compound could form a hydrophobic environment capable of hosting smaller nonpolar guest molecules. To date, no such host-guest systems involving this specific compound have been described in the literature.

Site-Selective Reactions Mediated by Supramolecular Architectures

Supramolecular assemblies can create confined environments that influence the outcome of chemical reactions. If this compound were to form ordered assemblies, these could theoretically be used to control the regioselectivity or stereoselectivity of reactions involving encapsulated guest molecules. This remains a hypothetical application, as no research has been conducted to explore this possibility.

Advanced Applications in Materials Science

Functional Organic Materials Development

The development of functional organic materials often relies on the precise tuning of molecular structure to achieve desired properties. The incorporation of moieties like 1-Dodecyl-4-phenoxybenzene can influence the material's solubility, thermal stability, and intermolecular interactions. The dodecyl chain, being a long aliphatic group, can enhance solubility in organic solvents, which is a crucial aspect for the solution-based processing of organic materials. The phenoxybenzene group provides a bulky, aromatic component that can affect the packing of molecules in the solid state, thereby influencing the material's electronic and photophysical properties.

In the context of chemiluminescent compounds, the stability and efficiency of light emission can be altered by the attachment of specific substituents to the core molecule. For instance, in 1,2-dioxetane compounds, aryl groups substituted with an oxy-group can play a role in triggering the light-emitting decomposition. The phenoxy group in this compound can be considered in this context, where it could modulate the electronic environment of a chromophore, thereby influencing the characteristics of emitted light.

Conjugated Polymer Systems

In the field of conjugated polymers, which are essential for organic electronics, the introduction of side chains to the polymer backbone is a common strategy to modify their properties. The this compound moiety can be attached as a side group to a conjugated polymer chain.

Conjugated polymers are central to the fabrication of various optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the morphology and electronic properties of the active polymer layer. The dodecyl group of this compound can improve the solubility of conjugated polymers, allowing for their deposition from solution to form thin films. The bulky nature of the phenoxybenzene unit can prevent excessive aggregation of the polymer chains, which is often detrimental to device performance. By controlling the intermolecular spacing, it is possible to optimize the photophysical properties, such as the photoluminescence quantum yield. The separation of polymer chains can suppress the formation of interchain excitons, which are often non-emissive, thereby enhancing the efficiency of light emission in OLEDs. researchgate.net

Charge transport in conjugated polymers is a complex process influenced by both the intramolecular structure and the intermolecular packing. The presence of side chains like this compound can significantly impact these factors. Charge transport in such systems is often characterized by a high degree of disorder in both the energy of the conjugated segments and the electronic coupling between adjacent sites. aps.org

| Property Influenced by Side Chain | Effect of Dodecyl Group | Effect of Phenoxybenzene Group |

| Solubility | Increases solubility in organic solvents, enabling solution processing. | Contributes to the overall solubility and influences intermolecular interactions. |

| Molecular Packing | Can introduce disorder and increase interchain spacing. | Its bulkiness can prevent close packing and π-stacking, affecting electronic coupling. |

| Charge Mobility | Can decrease mobility by increasing disorder, but also improve it by promoting favorable processing. | Can influence the electronic coupling between polymer backbones. |

| Photophysical Properties | Can help to isolate polymer chains, reducing quenching and enhancing luminescence. | Can modify the electronic structure of the polymer backbone through inductive or resonance effects. |

Interfacial Phenomena and Surface Interactions (e.g., Corrosion Inhibition)

The amphiphilic nature of molecules containing a long alkyl chain and a polar aromatic group, such as this compound, makes them suitable candidates for modifying surfaces and interfaces. One significant application is in the field of corrosion inhibition.

Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The phenoxybenzene part of the molecule can act as the adsorption center, with the aromatic ring and the oxygen heteroatom interacting with the vacant d-orbitals of the metal. The long dodecyl chain then orients away from the surface, creating a dense, hydrophobic layer. bu.edu.egresearchgate.net This hydrophobic barrier repels water and corrosive species, significantly slowing down the corrosion process. The effectiveness of such inhibitors often increases with the length of the alkyl chain due to enhanced hydrophobic interactions. bu.edu.eg

Research on long-chain alkyl-substituted benzimidazole derivatives has shown that the inhibition performance is due to both the direct interaction of the aromatic/heterocyclic part with the metal surface and the barrier effect of the non-polar long chain. researchgate.netnjtech.edu.cn

| Feature | Role in Corrosion Inhibition |

| Phenoxybenzene Group | Adsorbs onto the metal surface through interactions with the aromatic π-electrons and the oxygen lone pair. |

| Dodecyl Chain | Forms a hydrophobic, non-polar barrier that prevents corrosive species from reaching the metal surface. |

| Overall Molecular Structure | Creates a self-assembling protective monolayer on the metal. |

Development of High-Performance Polymers (e.g., Polyamides, Polyimides)

High-performance polymers like polyamides and polyimides are known for their excellent thermal stability and mechanical properties. However, their applications can be limited by their poor solubility and processability. Incorporating bulky side groups, such as the this compound moiety, into the polymer backbone is a strategy to overcome these limitations.

By attaching this side group to the diamine or dianhydride monomers used in the synthesis of polyamides and polyimides, the resulting polymers can exhibit increased solubility in common organic solvents. The bulky side groups disrupt the regular chain packing and reduce the strong intermolecular forces that are responsible for the insolubility of the parent polymers. This improved solubility allows for the fabrication of films and coatings from solution, which is often more practical than melt processing. While the introduction of bulky side groups might slightly lower the thermal stability compared to the unmodified polymers, the trade-off for enhanced processability is often desirable for many applications.

Luminescent Materials

The phenoxybenzene component of this compound suggests its potential use in the development of luminescent materials. The aromatic rings can be part of a larger conjugated system that forms a chromophore. The electronic properties of this chromophore, and thus its luminescence characteristics (such as emission wavelength and quantum efficiency), can be fine-tuned by substituents. The dodecyl chain, while not directly participating in the light-emitting process, serves to improve the solubility and processability of the luminescent material, and can also influence the solid-state morphology to prevent aggregation-caused quenching of luminescence.

Environmental Chemistry and Degradation Studies

Environmental Fate and Persistence Considerations

The environmental persistence of an organic compound refers to the length of time it remains in the environment before being broken down by chemical or biological processes asm.org. The molecular structure of 1-Dodecyl-4-phenoxybenzene suggests a notable degree of persistence. Persistent organic pollutants (POPs) are typically characterized by their resistance to degradation, potential for bioaccumulation, and capacity for long-range environmental transport nih.gov.

The key structural features influencing the environmental fate of this compound are its long dodecyl chain and the diphenyl ether core.

Hydrophobicity and Sorption: The 12-carbon alkyl chain imparts significant hydrophobicity (low water solubility) to the molecule. This property, coupled with a high octanol-water partition coefficient (Kow), means the compound will preferentially partition from water into soil, sediment, and biological tissues. This strong sorption to organic matter in soil and sediments can decrease its bioavailability for microbial degradation and protect it from other degradation processes, thus increasing its environmental half-life.

Bioaccumulation: Due to its high lipid solubility, this compound is expected to bioaccumulate in the fatty tissues of living organisms. This process can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

These characteristics are typical of substances that are slow to degrade and can remain in the environment for extended periods, posing potential long-term risks to ecosystems nih.gov.

| Property | Inferred Characteristic for this compound | Environmental Implication |

| Water Solubility | Low | Partitions to soil, sediment, and biota |

| Octanol-Water Partition Coefficient (Kow) | High | High potential for bioaccumulation and biomagnification |

| Vapor Pressure | Low | Limited volatilization from water/soil surfaces |

| Chemical Stability | High (stable ether linkage) | Resistance to abiotic and biotic degradation |

| Overall Persistence | High | Long residence time in the environment |

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical by non-biological processes, such as photolysis (light) and hydrolysis (water). For a compound like this compound, hydrolysis is not expected to be a significant degradation pathway due to the stability of the ether bond and C-C bonds. Therefore, photodegradation is the primary abiotic pathway of concern.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. This can occur through two main mechanisms:

Direct Photolysis: The chemical itself absorbs light energy, leading to the cleavage of chemical bonds.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids), absorb light and produce highly reactive species, such as hydroxyl radicals (•OH), which then attack the chemical.

For aromatic compounds like this compound, reaction with hydroxyl radicals is a major pathway for atmospheric and aquatic degradation copernicus.org. Hydroxyl radicals are powerful oxidizing agents that can initiate the breakdown of the molecule researchgate.net. The potential reaction sites on this compound include the aromatic rings and the alkyl chain.

Attack on Aromatic Rings: The •OH radical can add to the benzene (B151609) rings, forming a hydroxycyclohexadienyl radical. This intermediate can then react further, often with oxygen, leading to the formation of hydroxylated products like dodecyl-phenoxyphenols and subsequent ring-opening products.

Hydrogen Abstraction from the Alkyl Chain: The •OH radical can abstract a hydrogen atom from the dodecyl chain, creating a carbon-centered radical. This radical can then react with oxygen to form peroxy radicals, initiating a chain of oxidative reactions that can break down the alkyl chain.

| Photodegradation Mechanism | Target Site on this compound | Potential Products |

| Indirect Photolysis (via •OH) | Aromatic Rings | Hydroxylated derivatives (e.g., Dodecyl-phenoxyphenols) |

| Indirect Photolysis (via •OH) | Dodecyl Chain | Alcohols, ketones, and carboxylic acids from chain oxidation |

| Direct Photolysis | Diphenyl Ether Moiety | Cleavage of the ether bond (minor pathway) |

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of persistent organic compounds from the environment. The degradation of this compound is expected to proceed through pathways established for its constituent parts: the long alkyl chain and the diphenyl ether core.

The microbial degradation of this compound would likely involve a multi-step process initiated by specific enzymatic attacks. Two primary initial pathways are plausible:

Degradation of the Dodecyl Chain: A common mechanism for the biodegradation of long alkyl chains attached to an aromatic ring is terminal oxidation followed by β-oxidation. This pathway is well-documented for linear alkylbenzene sulfonates (LAS) researchgate.net.

ω-Oxidation: The terminal methyl group of the dodecyl chain is oxidized by a monooxygenase enzyme to a primary alcohol.

Further Oxidation: The alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid, forming 12-(4-phenoxyphenyl)dodecanoic acid.

β-Oxidation: This long-chain carboxylic acid is then progressively shortened by the removal of two-carbon units (acetyl-CoA) in each cycle of the β-oxidation pathway.

Cleavage of the Diphenyl Ether Core: The degradation of the diphenyl ether structure is initiated by a powerful dioxygenase enzyme. Studies on diphenyl ether itself show that bacteria cleave the ether bond through angular dioxygenation asm.orgnih.govresearchgate.net.

Dioxygenation: A dioxygenase attacks one of the aromatic rings, incorporating two atoms of oxygen to form an unstable cis-dihydrodiol.

Dehydrogenation and Ring Cleavage: The dihydrodiol is rearomatized to a dihydroxylated compound (a catechol derivative). The aromatic ring is then opened by another dioxygenase, leading to intermediates that can enter central metabolic pathways like the Krebs cycle researchgate.net.

It is probable that both pathways occur, either simultaneously by a consortium of microorganisms or sequentially by a single versatile microorganism.

Based on the proposed degradation mechanisms, a series of intermediate metabolites can be predicted. The identification of these products is crucial for confirming the degradation pathways.

| Degradation Pathway | Initial Metabolites | Subsequent Intermediates |

| Dodecyl Chain β-Oxidation | 12-(4-phenoxyphenyl)dodecanoic acid, 10-(4-phenoxyphenyl)decanoic acid | Shorter-chain phenoxyphenyl carboxylic acids, Phenoxybenzoic acid |

| Ether Bond Cleavage | 4-Dodecylphenol (B94205), Phenol (B47542), Catechol | Ring cleavage products (e.g., muconic acid derivatives) |

Research on analogous compounds supports the formation of these types of metabolites. For instance, the degradation of diphenyl ether is known to produce phenol and catechol nih.govnih.govresearchgate.net. The degradation of linear alkylbenzenes yields a series of phenyl carboxylic acids ias.ac.in. Similarly, studies on 4-nonylphenol degradation have identified hydroxylated intermediates and ring cleavage products researchgate.net.

Specific bacterial genera are known to possess the enzymatic machinery required to degrade the components of this compound. While no studies have specifically isolated organisms that degrade this exact compound, several candidates can be identified based on their known metabolic capabilities.

Sphingomonas : This genus is frequently cited for its ability to degrade a wide range of aromatic compounds, including diphenyl ether. Strains like Sphingomonas sp. SS3 and PH-07 have been shown to utilize diphenyl ether as a sole carbon and energy source, breaking the stable ether linkage asm.orgnih.govresearchgate.netfao.org.

Pseudomonas : Species of this genus are well-known for their metabolic versatility. They are capable of degrading linear alkylbenzenes and have been isolated from environments contaminated with dodecyl benzene sulfonate hjkxyj.org.cnnih.gov.

Rhodococcus : This genus is known to degrade various ethers. For example, Rhodococcus sp. strain DEE5151 can cleave aralkyl ethers, oxidizing the Cα position of the ether linkage nih.gov.

Nocardia , Bacillus , and Alcaligenes : These genera have also been implicated in the degradation of linear alkylbenzenes and other chlorinated aromatic compounds, demonstrating capabilities in both side-chain oxidation and aromatic ring cleavage ias.ac.inhjkxyj.org.cnnih.gov.

Burkholderia : This genus has shown the ability to degrade branched aromatic alkanoic acids, indicating robust capabilities for processing alkylated aromatic structures nih.gov.

The complete mineralization of this compound in the environment would likely require the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.

| Bacterial Genus | Known Degradation Capability | Potential Role in Degrading this compound |

| Sphingomonas | Diphenyl ether, Aromatic alkanoic acids asm.orgnih.govfao.orgnih.gov | Cleavage of the diphenyl ether bond |

| Pseudomonas | Linear alkylbenzenes, Dodecyl benzene sulfonate hjkxyj.org.cnnih.gov | Oxidation of the dodecyl side chain |

| Rhodococcus | Alkyl and aralkyl ethers nih.gov | Cleavage of the ether linkage |

| Nocardia | Linear alkylbenzenes ias.ac.in | Side-chain oxidation and ring cleavage |

| Bacillus | Dodecyl benzene sulfonate hjkxyj.org.cn | Side-chain oxidation |

| Alcaligenes | Chlorinated aromatic compounds nih.gov | Aromatic ring cleavage |

| Burkholderia | Branched aromatic alkanoic acids nih.gov | Degradation of the alkylated aromatic moiety |

Environmental Monitoring and Analytical Methodologies for Detection (e.g., Emerging Contaminants)

Concerns over the environmental fate of dodecylphenol have prompted the development of analytical methodologies for its detection in various environmental matrices. These methods are crucial for monitoring its presence and understanding its distribution as an emerging contaminant.

Detailed Research Findings

A comprehensive environmental risk evaluation report on para-C12-alkylphenols, which includes dodecylphenol, highlighted the limited availability of validated information on its environmental hazard potential nih.gov. The report established a predicted no-effect concentration (PNEC) for freshwater aquatic organisms at 0.04 µg/L, indicating its high toxicity to aquatic life nih.gov. The substance is characterized by low water solubility and a high octanol-water partition coefficient (log Kow of 7.14), suggesting it is likely to partition to soil and sediment where it can persist nih.gov.

One of the few studies providing monitoring data for dodecylphenol was conducted in Sweden. This study analyzed surface water, wastewater treatment plant (WWTP) effluents, and sludge for the presence of 4-dodecylphenol service.gov.uk. While the compound was not detected in surface water or effluent samples, it was found in approximately 20% of the sludge samples analyzed, with concentrations ranging from 10 to 20 µg/kg service.gov.uk. This finding suggests that while dodecylphenol may be removed from the aqueous phase during wastewater treatment, it can accumulate in sewage sludge, which may be subsequently used as agricultural fertilizer, providing a route for entry into the terrestrial environment.

The analytical approach for detecting these long-chain alkylphenols often requires sophisticated techniques due to their complex isomeric nature and low concentrations in environmental samples.

Analytical Methodologies

The detection of dodecylphenol and other long-chain alkylphenols in environmental samples typically involves a multi-step process including sample extraction, clean-up, and instrumental analysis.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating alkylphenols from aqueous samples like river water and wastewater effluents.

Soxhlet Extraction: For solid matrices such as sediment and sludge, Soxhlet extraction is often employed to isolate the target compounds nih.gov.

Derivatization: To enhance the volatility and detectability of alkylphenols for gas chromatography, a derivatization step is often necessary. The UK Environment Agency has developed a method that involves derivatizing para-C12-alkylphenols to their pentafluorobenzoyl chloride ester service.gov.uk. Another method involves acetylation using acetic anhydride (B1165640) service.gov.uk.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of alkylphenol isomers. When coupled with a mass selective detector in negative chemical ionization mode, it provides high sensitivity and selectivity service.gov.uk.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), is also used for the analysis of alkylphenols researchgate.net. HPLC is particularly useful for analyzing less volatile compounds and can sometimes be used without a derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective analysis, especially at trace concentrations, LC-MS/MS is the method of choice. It can significantly improve detection limits, particularly when combined with a pre-column derivatization step ut.ac.ir.

The table below summarizes the findings from a monitoring study in Sweden for 4-dodecylphenol.

Table 1. Monitoring Data for 4-Dodecylphenol in Environmental Samples from Sweden

| Environmental Matrix | Number of Samples Analyzed | Detection Frequency | Concentration Range | Detection Limit (ng/L or µg/kg) |

|---|---|---|---|---|

| Surface Water | Not specified | Not Detected | N/A | 4-6 ng/L |

| WWTP Effluent | Not specified | Not Detected | N/A | 3-10 ng/L |

The development and application of these sensitive analytical methods are essential for future monitoring programs to better understand the environmental occurrence, fate, and potential risks associated with this compound and other long-chain alkylphenols.

Future Directions and Emerging Research Avenues

Catalyst Design and Engineering for Sustainable Synthesis (e.g., Earth-Abundant Metals)

The synthesis of diaryl ethers like 1-Dodecyl-4-phenoxybenzene has traditionally relied on transition-metal-catalyzed methods, often employing precious metals such as palladium. While effective, the cost, scarcity, and potential toxicity of these metals present challenges for large-scale, sustainable production. A significant future direction is the design of catalysts based on earth-abundant metals, which offer a more economical and environmentally benign alternative. iith.ac.inprinceton.edu

Metals such as iron, copper, and nickel are gaining prominence for their catalytic activities in C-O cross-coupling reactions. acs.orggcande.org Research is increasingly focused on developing well-defined organometallic complexes of these metals. The goal is to create catalyst systems that not only replace their precious metal counterparts but also offer unique reactivity and selectivity. gcande.org For the synthesis of this compound, this involves designing ligands that stabilize the earth-abundant metal center, facilitate the catalytic cycle, and prevent common side reactions. Iron(III) triflate, for example, has been shown to be an efficient catalyst for direct etherification of alcohols, showcasing the potential of simple iron salts in promoting C-O bond formation. acs.org

Future catalyst engineering will likely focus on both homogeneous and heterogeneous systems. Heterogeneous catalysts, where the metal is supported on materials like charcoal or zeolites, are particularly attractive as they can be easily recovered and reused, further enhancing the sustainability of the process.

| Catalyst Type | Examples | Advantages | Challenges for Future Research |

|---|---|---|---|

| Precious Metals | Palladium, Platinum, Rhodium | High activity, well-understood reactivity | High cost, low abundance, toxicity |

| Earth-Abundant Metals | Iron, Copper, Nickel, Cobalt | Low cost, high abundance, lower toxicity, environmentally benign princeton.eduacs.org | Often require higher catalyst loading or harsher conditions; mechanistic understanding is still developing gcande.org |

Novel Functionalization Strategies (e.g., C-H Activation)

Beyond its synthesis, the future utility of this compound lies in its potential for further modification into more complex and functional molecules. Carbon-hydrogen (C-H) activation has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of typically unreactive C-H bonds into new chemical bonds (C-C, C-O, C-N, etc.). ethz.chrsc.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical.

For this compound, C-H activation offers numerous possibilities for novel functionalization. The molecule possesses several distinct C-H bonds that could be targeted:

Aromatic C-H bonds on both the dodecyl-substituted and the unsubstituted phenyl rings.

Aliphatic C-H bonds at various positions along the dodecyl chain.

A key challenge in C-H activation is controlling regioselectivity—that is, selecting which specific C-H bond reacts. nih.gov Future research will focus on developing catalytic systems that can precisely target a single site. This is often achieved by using directing groups, which are functional groups that position the catalyst near a specific C-H bond. rsc.org For instance, a functional group could be temporarily installed on one of the phenyl rings to direct a catalyst to functionalize the ortho position. Recent strategies have also utilized hypervalent iodine reagents to mediate C-H functionalization for diaryl ether synthesis, a method that can proceed without transition metal catalysts. acs.org Such approaches could be adapted for the late-stage functionalization of the this compound scaffold. acs.orgmorressier.com

The ability to selectively functionalize this molecule could lead to a wide array of derivatives with tailored electronic, physical, or biological properties. For example, intramolecular C-H activation of diaryl ethers has been used to synthesize dibenzofurans, a class of compounds with applications in pharmaceuticals and organic electronics. organic-chemistry.orgnih.govacs.org

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The process of discovering and optimizing chemical reactions and materials is being revolutionized by artificial intelligence (AI) and machine learning (ML). frontiersin.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development cycle. anl.govarxiv.org

In the context of this compound, AI and ML can be applied in several key areas:

Predicting Reaction Outcomes: ML models can be trained on existing reaction data to predict the success or yield of a proposed synthesis or functionalization reaction under specific conditions (e.g., choice of catalyst, solvent, temperature). scitechdaily.com This allows researchers to prioritize experiments that are most likely to succeed, saving time and resources.

Optimizing Synthesis Conditions: AI algorithms can systematically explore the vast parameter space of a chemical reaction to identify the optimal conditions for maximizing yield and minimizing byproducts. aip.org This is particularly useful for developing robust and efficient syntheses using the novel earth-abundant catalysts mentioned previously.